molecular formula C7H2Cl4O2 B096092 2,4,5-Trichlorophenyl chloroformate CAS No. 16947-69-6

2,4,5-Trichlorophenyl chloroformate

Cat. No. B096092
CAS RN: 16947-69-6
M. Wt: 259.9 g/mol
InChI Key: ZDCIHNWVXROPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichlorophenyl chloroformate is a chemical compound with the molecular formula C7H2Cl4O2 . It is a clear, colorless liquid .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichlorophenyl chloroformate consists of 7 carbon atoms, 2 hydrogen atoms, 4 chlorine atoms, and 2 oxygen atoms . The molecular weight of this compound is 259.9 .


Physical And Chemical Properties Analysis

2,4,5-Trichlorophenyl chloroformate is a clear, colorless liquid . The molecular weight of this compound is 259.9 .

Scientific Research Applications

  • Adsorption Studies and Pesticide Sensitivity : A study explored the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate, a material used in pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).

  • Synthesis of Active Esters : 2,4,5-Trichlorophenyl and related compounds have been used in the synthesis of various active esters, as demonstrated using 9-Fluorenylmethyl chloroformate (Tantry & Babu, 2003).

  • Byproduct Formation in Chlorination : Research on the chlorination of triclosan-containing antibacterial products showed the formation of chloroform and chlorinated byproducts like 2,4,5-Trichlorophenyl compounds (Fiss, Rule, & Vikesland, 2007).

  • Toxicity and Metabolism in Aquatic Plants : The toxicity of chlorinated phenols, including 2,4,5-Trichlorophenol, was studied in aquatic plants like Lemna gibba, revealing insights into the environmental impact and biodegradation pathways (Sharma, Barber, Ensley, & Polito, 1997).

  • Thermal Decomposition Studies : Research on the thermal decomposition of Sodium 2,4,5-Trichlorophenate provided insights into the formation of toxic compounds like dioxins (Milnes, 1971).

  • Environmental Remediation and Detection : A study investigated the use of Mn-doped ZnS quantum dots capped with molecularly imprinted polymers for the detection of 2,4,5-Trichlorophenol in water, demonstrating an application in environmental monitoring (Wei et al., 2014).

  • Biodegradation Research : The biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in methanogenic aquifer samples was studied, revealing the transformation of this herbicide into less harmful compounds (Gibson & Suflita, 1990).

  • Corrosion Inhibition in Industrial Applications : Another study looked into the efficiency of triazole derivatives for corrosion inhibition of mild steel in acidic media, demonstrating the relevance of 2,4,5-Trichlorophenyl compounds in industrial applications (Lagrenée et al., 2002).

Safety And Hazards

2,4,5-Trichlorophenyl chloroformate is classified as a hazardous substance . It is harmful if swallowed and causes skin irritation and serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2,4,5-trichlorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O2/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCIHNWVXROPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066136
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichlorophenyl chloroformate

CAS RN

16947-69-6
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16947-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016947696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, 2,4,5-trichlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trichlorophenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

About 7 g of phosgene are passed into a solution of 10.0 g of 2,4,5-trichlorophenol in 50 ml of dichloromethane at 0° C., and the mixture is stirred at 0° C. for 15 min. 7.2 ml of quinoline in 20 ml of dichloromethane are added dropwise over the course of 30 min, and the orange-colored suspension is then stirred in an ice bath for 1 h. Subsequently nitrogen is passed through the suspension for 1 h in order to blow out excess phosgene (absorber tower). The mixture is subsequently filtered, and the filtrate is washed twice with water, dried, again filtered and evaporated to dryness in vacuo. The 4.45 g of oily brownish residue are relatively pure 2,4,5-trichlorophenyl chloroformate, which crystallizes in the refrigerator and can be employed without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

T-Butyl 2,4,5-trichlorophenyl carbonate is a known compound and one method for its preparation is described in an article by W. Broadbent, J. S. Morley and B. E. Stone in the Journal of the Chemical Society (C), 1967 pages 2632-2637. Briefly, in this method a solution of phosgene in toluene is treated with 2,4,5-trichlorophenol at -10° C, followed by addition of dimethylaniline at such a rate that the reaction temperature is maintained at 5°-10° C. The mixture is heated to 20°-24° C and maintained at this temperature for 12 hours. The mixture is cooled by addition of ice and the suspension filtered. From the organic layer in the filtrate, 2,4,5-trichlorophenyl chloroformate is isolated. A solution of the crude 2,4,5-trichlorophenyl chloroformate in methylene chloride is reacted with a solution of t-butanol and quinoline in methylene chloride. The reaction mixture is maintained at 20°-24° C for 12 hours. The mixture is cooled by addition of ice and the suspension is filtered. From the organic layer in the filtrate t-butyl 2,4,5-trichlorophenyl carbonate is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trichlorophenyl chloroformate
Reactant of Route 2
Reactant of Route 2
2,4,5-Trichlorophenyl chloroformate
Reactant of Route 3
Reactant of Route 3
2,4,5-Trichlorophenyl chloroformate
Reactant of Route 4
Reactant of Route 4
2,4,5-Trichlorophenyl chloroformate
Reactant of Route 5
2,4,5-Trichlorophenyl chloroformate
Reactant of Route 6
Reactant of Route 6
2,4,5-Trichlorophenyl chloroformate

Citations

For This Compound
31
Citations
P Majer, RS Randad - The Journal of Organic Chemistry, 1994 - ACS Publications
In-sertion of a urea moiety into a peptide backbone can be used to connect the two amino termini and thereby reverse the main chain direction. This change may be of interest for the …
Number of citations: 285 pubs.acs.org
AS Dutta, JS Morley - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Esters and amides of several α-aza-amino-acids (carbazic acids), and intermediates of use in the introduction into peptides of α-aza-glycyl, -alanyl, -valyl, -leucyl, -isoleucyl, -…
Number of citations: 104 pubs.rsc.org
A Armstrong - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 16965‐08‐5 ] C 11 H 11 Cl 3 O 3 (MW 297.57) InChI = 1S/C11H11Cl3O3/c1‐11(2,3)17‐10(15)16‐9‐5‐7(13)6(12)4‐8(9)14/h4‐5H,1‐3H3 InChIKey = LJFPGBIHDPZHIN‐…
Number of citations: 0 onlinelibrary.wiley.com
RE Stenseth, RM Schisla, JW Baker - Journal of Chemical & …, 1964 - ACS Publications
A number of pentahalophenyl, halophenyl, 8-quinolyl, bis (halophenyl), and bis (8-quinolyl) carbonates and dicarbonates of dihydric phenols have been prepared. These compounds …
Number of citations: 10 pubs.acs.org
TP Johnston, CL Kussner, RL Carter… - Journal of medicinal …, 1984 - ACS Publications
An activated carbamate, 2-nitrophenyl (2-fluoroethyl) nitrosocarbamate (3), was used to advantagein the synthesis of the water-soluble (2-fluoroethyI) nitrosoureas 6a-d from 2-…
Number of citations: 14 pubs.acs.org
S Coyle, O Keller, GT Young - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
In an investigation of the effect of the introduction of basic sites on the stability of alkoxycarbonyl groups to acid the following new amino-protecting groups have been examined: di-2-…
Number of citations: 2 pubs.rsc.org
BM Pope, SJ Sheu, RL Stanley… - The Journal of …, 1978 - ACS Publications
Z^ _) Z_M kc+ keoXR+ 1/\Pd+ 1/Xfl+ 1/where R= kH/kD for deprotonatlon of chlorolium ion 13; kc= rate constant for 12-* 13; k^= rate constant for 12 9Z, k, D= rate constant for 12-*· 9Z …
Number of citations: 15 pubs.acs.org
S Riva, G Carrea, FM Veronese… - Enzyme and microbial …, 1986 - Elsevier
The effects of the position of coupling to NAD + (N-1, N 6 or C-8 of the adenine ring) and the nature of the polymer [(poly(ethylene glycol), poly(ethylenimine)and poly(acrylic acid)] on …
Number of citations: 25 www.sciencedirect.com
S Alunni, E Baciocchi, P Perucci… - The Journal of Organic …, 1978 - ACS Publications
The kinetics of the eliminations from 1-bromo-2-arylethanes and 1-chloro-l-phenyl-2-arylethanes promoted by sodium 2, 6-di-terf-butylphenoxide in DMF-MeaSO (9: 1 v/v) have been …
Number of citations: 7 pubs.acs.org
MJ Gresser, WP Jencks - Journal of the American Chemical …, 1977 - ACS Publications
(12) An effective charge of 0.8 has been assigned to the nitrogen atom in the intermediate T* formed from amines and aromatic aldehydes; this value is below 1.0 because of the electron…
Number of citations: 191 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.